5-Bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
CAS No.:
Cat. No.: VC15817984
Molecular Formula: C9H6BrN3O2
Molecular Weight: 268.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H6BrN3O2 |
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Molecular Weight | 268.07 g/mol |
IUPAC Name | 5-bromo-2-phenyltriazole-4-carboxylic acid |
Standard InChI | InChI=1S/C9H6BrN3O2/c10-8-7(9(14)15)11-13(12-8)6-4-2-1-3-5-6/h1-5H,(H,14,15) |
Standard InChI Key | APJUGTPWDRFXEN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)N2N=C(C(=N2)Br)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 5-bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid comprises a 1,2,3-triazole ring substituted at the 2-position with a phenyl group, at the 4-position with a carboxylic acid moiety, and at the 5-position with a bromine atom. The planar triazole ring facilitates π-π stacking interactions, while the electron-withdrawing bromine and carboxylic acid groups influence its electronic distribution and solubility .
Crystallographic and Spectral Data
Although direct crystallographic studies on this compound are absent in the provided literature, analogous triazole derivatives exhibit triclinic or monoclinic crystal systems with intermolecular hydrogen bonding and π-π interactions . For example, the related compound 4-[(5-bromo-2-hydroxybenzylidene)amino]-3-propyl-1H-1,2,4-triazole-5(4H)-thione crystallizes in a triclinic system (space group P1) with two independent molecules in the asymmetric unit . Such structural features suggest that 5-bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid may adopt similar packing arrangements, stabilized by O–H⋯N and N–H⋯S hydrogen bonds.
Table 1: Physicochemical Properties
Synthetic Methodologies
General Synthesis of Triazole Derivatives
The synthesis of 1,2,3-triazole derivatives typically involves Huisgen cycloaddition or condensation reactions. For brominated analogs, bromine substitution is often introduced via electrophilic aromatic substitution or through the use of brominated precursors. A multi-step procedure reported for 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives illustrates the regioselective cyclization of mercapto-triazinones with chloroacetoacetate under microwave irradiation . Adapting such methods, 5-bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid could be synthesized through:
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Bromination: Introduction of bromine at the 5-position of a preformed triazole ring.
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Carboxylic Acid Functionalization: Hydrolysis of ester precursors or direct carboxylation.
Optimization Challenges
Key challenges include minimizing side reactions during bromination and ensuring regioselectivity. In related compounds, the use of iodine as a catalyst in thiourea-mediated cyclization has proven effective for constructing thiazole rings , suggesting potential parallels for triazole synthesis.
Biological Activities and Mechanisms
Enzyme Inhibition
Schiff base triazole complexes are known inhibitors of protein tyrosine phosphatases (PTP1B, TCPTP) and Src homology phosphatases . The carboxylic acid group in 5-bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid may chelate metal ions in enzyme active sites, analogous to copper-triazole complexes reported by Wen et al. .
Table 2: Hypothesized Biological Targets
Target | Proposed Mechanism | Reference |
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Leucyl-tRNA synthetase | Competitive inhibition of substrate binding | |
PTP1B | Metal chelation at catalytic site | |
Bacterial DNA gyrase | Intercalation or topoisomerase inhibition |
Pharmacokinetic and Toxicity Considerations
Toxicity Risks
Brominated compounds often exhibit hepatotoxicity due to cytochrome P450-mediated metabolism into reactive intermediates. Preclinical studies on similar molecules recommend monitoring liver function markers such as ALT and AST .
Applications in Materials Science
Coordination Polymers
Triazole-carboxylic acid hybrids serve as ligands in metal-organic frameworks (MOFs). The bromine atom could introduce halogen bonding, enhancing structural rigidity. For example, π-π stacking distances of 3.667 Å observed in related compounds suggest utility in designing porous materials.
Fluorescent Probes
Electron-deficient triazole rings are effective fluorophores. Functionalization with bromine may redshift emission spectra, enabling applications in bioimaging .
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